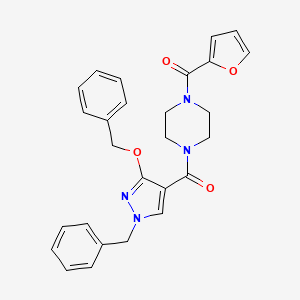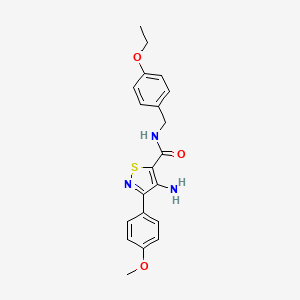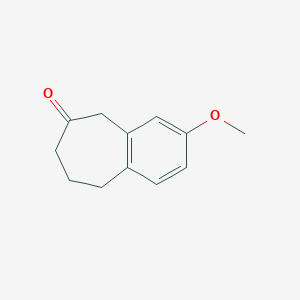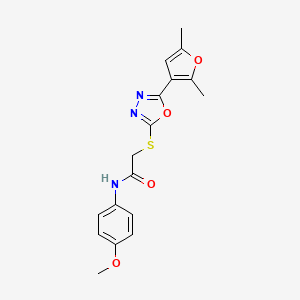
(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C27H26N4O4 and its molecular weight is 470.529. The purity is usually 95%.
BenchChem offers high-quality (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research on related compounds demonstrates innovative synthetic approaches and characterization of compounds with complex structures, including pyrazole derivatives and their potential in various fields. For instance, Abdelhamid et al. (2012) explored the synthesis of pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines, showcasing the versatility of pyrazole derivatives in heterocyclic chemistry, which could be relevant for the synthesis and characterization of the given compound (Abdelhamid, Shokry, & Tawfiek, 2012).
Antimicrobial and Antitumor Applications
Research into related pyrazole derivatives has indicated potential antimicrobial and antitumor activities. Patel et al. (2011) synthesized new pyridine derivatives and evaluated their in vitro antimicrobial activities, highlighting the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Additionally, Abou-Elmagd et al. (2016) investigated N-heterocycles derived from pyrazolyl-substituted 2(3H)-furanone for antitumor activity, suggesting the broader potential of pyrazole-containing compounds in cancer research (Abou-Elmagd, El-ziaty, Elzahar, Ramadan, & Hashem, 2016).
Photochemical Studies
The study of photochemical properties of related compounds could offer insights into the behavior of the given compound under light exposure. For instance, the photodegradation of natural substances like visnagin has been studied, providing valuable information on the photooxygenation and ozonolysis reactions that could be applicable to similar compounds (Atta, Hishmat, & Wamhoff, 1993).
Corrosion Inhibition
The application of organic inhibitors for the corrosion of mild steel in acidic mediums, including furan-2-yl derivatives, showcases the potential of these compounds in materials science and engineering. Singaravelu, Bhadusha, and Dharmalingam (2022) demonstrated significant inhibition efficiency, suggesting the relevance of studying such compounds for corrosion protection (Singaravelu, Bhadusha, & Dharmalingam, 2022).
properties
IUPAC Name |
[4-(1-benzyl-3-phenylmethoxypyrazole-4-carbonyl)piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4/c32-26(29-13-15-30(16-14-29)27(33)24-12-7-17-34-24)23-19-31(18-21-8-3-1-4-9-21)28-25(23)35-20-22-10-5-2-6-11-22/h1-12,17,19H,13-16,18,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKVMTVINOCKHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CN(N=C3OCC4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2779923.png)

![N-[(4-Fluorophenyl)methyl]-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2779925.png)

![N-[2-(Prop-2-enoylamino)ethyl]-1-(trifluoromethyl)cyclohexane-1-carboxamide](/img/structure/B2779927.png)

![N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2779935.png)

![2-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid](/img/structure/B2779937.png)
![N-(2-(dimethylamino)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2779938.png)


![(5E)-5-[(2-fluorophenyl)methylidene]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2779942.png)